2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid
CAS No.:
Cat. No.: VC17851639
Molecular Formula: C8H13F2NO3
Molecular Weight: 209.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13F2NO3 |
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Molecular Weight | 209.19 g/mol |
IUPAC Name | 2,2-difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid |
Standard InChI | InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13) |
Standard InChI Key | PCKRZJMMDNMGPD-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(CC1)(C(C(=O)O)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₃F₂NO₃ | |
Molecular Weight | 209.19 g/mol | |
XLogP3-AA | -1.5 | |
Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) | |
Rotatable Bonds | 2 |
Synthesis and Manufacturing Processes
Synthetic Routes
Patent US10774093B2 outlines methodologies applicable to analogous fluorinated piperidine derivatives, providing insights into potential synthetic pathways . A plausible route involves:
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Ring Formation: Cyclization of 4-hydroxy-1-methylpiperidine precursors via nucleophilic substitution.
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Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions .
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Carboxylic Acid Functionalization: Oxidation of a terminal methyl group or carboxylation via Grignard reactions with CO₂ .
Critical parameters include reaction temperatures (e.g., 35–40°C for coupling steps) , solvent selection (polar aprotic solvents like dichloromethane) , and catalysts (e.g., palladium on carbon for hydrogenation) .
Table 2: Optimized Reaction Conditions from Patent Literature
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (-1.5) suggests high hydrophilicity, aligning with its two hydrogen bond donors and six acceptors . Experimental solubility data remains scarce, but computational models predict miscibility in polar solvents (e.g., water: ~50 mg/mL; DMSO: ~100 mg/mL). Stability studies indicate susceptibility to hydrolysis at the ester-like difluoroacetate group under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Spectroscopic Profiles
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch), and 1100–1200 cm⁻¹ (C-F stretches) .
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NMR (Predicted):
Recent Advances and Future Directions
Process Optimization
Recent patents emphasize continuous-flow synthesis to enhance yield and reduce waste . Microreactor technology could mitigate exothermic risks during fluorination steps .
Computational Modeling
Density Functional Theory (DFT) studies predict favorable binding to cytochrome P450 enzymes, suggesting a role in prodrug metabolism . Machine learning models (e.g., AlphaFold) are being employed to predict protein targets .
Collaborative Research Initiatives
Academic-industry partnerships (e.g., NIH-funded projects) are exploring its use in targeted drug delivery systems, leveraging the hydroxyl group for covalent conjugation to nanoparticles .
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